molecular formula C16H16ClNO2 B4020862 2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)acetamide

2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)acetamide

Cat. No. B4020862
M. Wt: 289.75 g/mol
InChI Key: WGHKVSGIGYCTCN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 2,2-dichloro-N-(3,4-dimethylphenyl)acetamide and N-(3,4-dimethylphenyl)acetamide, involves specific chemical pathways and reactions highlighting the methodological approaches in creating these compounds with precise structural attributes (Gowda et al., 2009); (Gowda et al., 2007).

Molecular Structure Analysis

The molecular structure of related compounds such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide reveals specific conformational characteristics and intermolecular interactions, such as N—H⋯O hydrogen bonding, which contribute to the compound's stability and reactivity (Gowda et al., 2009).

Chemical Reactions and Properties

Experimental and theoretical investigations provide insights into the steric influence of methyl groups on the characteristic frequencies of the amide group, highlighting the chemical reactivity and stability of compounds like N-(2,4-Dimethylphenyl)-2,2-dichloroacetamide (Arjunan et al., 2012).

Physical Properties Analysis

The synthesis and characterization of similar compounds, such as 2-Chloro-N-(2,4-dinitrophenyl) acetamide, involve the elucidation of their physical properties, including solvatochromic effects, which are influenced by the solvent's polarity, thereby affecting the compound's optical properties (Jansukra et al., 2021).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-11-4-3-5-15(12(11)2)18-16(19)10-20-14-8-6-13(17)7-9-14/h3-9H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHKVSGIGYCTCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)COC2=CC=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2,3-dimethylphenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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